molecular formula C18H24N4O2 B11060964 8,8-Diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

8,8-Diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

Cat. No.: B11060964
M. Wt: 328.4 g/mol
InChI Key: KOSZWJSCARNWGK-UHFFFAOYSA-N
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Description

This compound is a complex bicyclic structure with intriguing properties. Its systematic name is quite a mouthful, so let’s break it down:

    8,8-Diethyl: Indicates two ethyl groups attached to the 8th carbon atom.

    6-imino: Refers to the presence of an imino group (NH) at the 6th position.

    3-(pentan-3-yl): The pentan-3-yl group (a branched alkyl group) is attached at the 3rd position.

    2,7-dioxabicyclo[3.2.1]octane: Describes the bridged bicyclic ring system.

    4,4,5-tricarbonitrile: Indicates three cyano (CN) groups attached to carbons 4 and 5.

Preparation Methods

Unfortunately, specific synthetic routes for this compound are scarce in the literature. industrial production likely involves multistep processes, including cyclization reactions and nitrile additions. Researchers may explore variations of the Pinner reaction or other strategies to synthesize it.

Chemical Reactions Analysis

    Reactivity: Due to its strained ring system, this compound may undergo ring-opening reactions, nucleophilic additions, and rearrangements.

    Common Reagents and Conditions:

    Major Products: Ring-opened derivatives, imino compounds, and nitrile-substituted products.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stereochemistry, and novel derivatives.

    Biology: Explore its potential as a pharmacophore or enzyme inhibitor.

    Medicine: Assess its bioactivity, toxicity, and potential therapeutic applications.

    Industry: Consider its use in materials science or catalysis.

Mechanism of Action

    Targets: It may interact with enzymes, receptors, or cellular components.

    Pathways: Investigate metabolic pathways or signaling cascades affected by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related bicyclic structures.

    Similar Compounds: Explore related compounds like adamantane or other bridged systems.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

8,8-diethyl-6-imino-3-pentan-3-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

InChI

InChI=1S/C18H24N4O2/c1-5-12(6-2)13-17(9-19,10-20)18(11-21)14(22)24-15(23-13)16(18,7-3)8-4/h12-13,15,22H,5-8H2,1-4H3

InChI Key

KOSZWJSCARNWGK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C(C2(C(=N)OC(C2(CC)CC)O1)C#N)(C#N)C#N

Origin of Product

United States

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